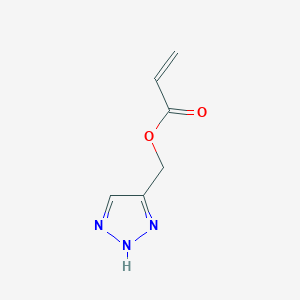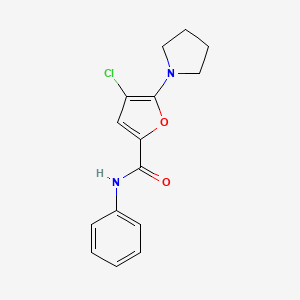
4-Chloro-N-phenyl-5-(pyrrolidin-1-yl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-N-phenyl-5-(pyrrolidin-1-yl)furan-2-carboxamide is an organic compound that belongs to the class of furan derivatives It features a furan ring substituted at the 2-position with a carboxamide group, which is further substituted with a phenyl group and a pyrrolidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-phenyl-5-(pyrrolidin-1-yl)furan-2-carboxamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the furan ring with an appropriate amine, such as aniline, under conditions that promote amide bond formation.
Substitution with Pyrrolidinyl Group: The pyrrolidinyl group can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the furan ring is replaced by the pyrrolidinyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-phenyl-5-(pyrrolidin-1-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The carboxamide group can be reduced to form amines or other reduced derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include amines, thiols, and alkoxides, often used in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furanones, while reduction may yield amines.
Scientific Research Applications
4-Chloro-N-phenyl-5-(pyrrolidin-1-yl)furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Materials Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study biological pathways and interactions, particularly those involving furan derivatives.
Mechanism of Action
The mechanism of action of 4-Chloro-N-phenyl-5-(pyrrolidin-1-yl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The exact mechanism depends on the specific application and target. For example, in medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
N-phenyl-5-(pyrrolidin-1-yl)furan-2-carboxamide: Similar structure but lacks the chloro substituent.
4-Chloro-N-phenyl-5-(piperidin-1-yl)furan-2-carboxamide: Similar structure but contains a piperidinyl group instead of a pyrrolidinyl group.
4-Chloro-N-phenyl-5-(morpholin-1-yl)furan-2-carboxamide: Similar structure but contains a morpholinyl group instead of a pyrrolidinyl group.
Uniqueness
The presence of the chloro substituent and the pyrrolidinyl group in 4-Chloro-N-phenyl-5-(pyrrolidin-1-yl)furan-2-carboxamide imparts unique chemical and biological properties, such as increased lipophilicity and potential for specific molecular interactions.
Properties
CAS No. |
826991-48-4 |
|---|---|
Molecular Formula |
C15H15ClN2O2 |
Molecular Weight |
290.74 g/mol |
IUPAC Name |
4-chloro-N-phenyl-5-pyrrolidin-1-ylfuran-2-carboxamide |
InChI |
InChI=1S/C15H15ClN2O2/c16-12-10-13(20-15(12)18-8-4-5-9-18)14(19)17-11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9H2,(H,17,19) |
InChI Key |
RZZRYHFESFZAIE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(O2)C(=O)NC3=CC=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[5-(6-nitro-1H-benzimidazol-2-yl)furan-2-yl]benzoic acid](/img/structure/B14213891.png)
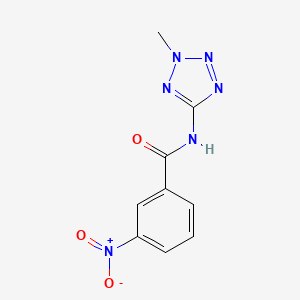
![2-({2-[(Pyridin-2-yl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14213914.png)
![6-[(4-Aminobenzene-1-sulfonyl)amino]pyridine-3-carboxylic acid](/img/structure/B14213926.png)
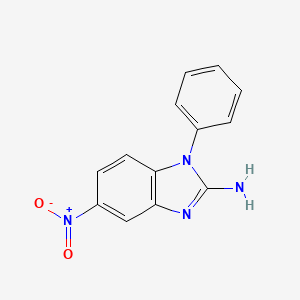
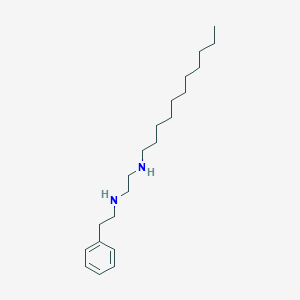
![3-({1-[(4-Iodophenyl)methyl]cyclopentyl}amino)propane-1-sulfonic acid](/img/structure/B14213937.png)

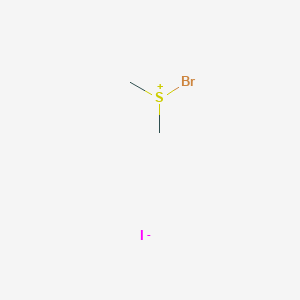
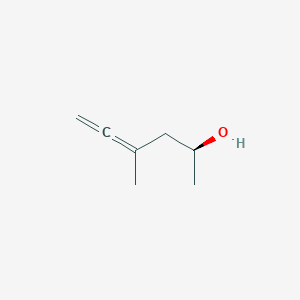
![5,7-Dimethyl-N-phenylimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B14213964.png)
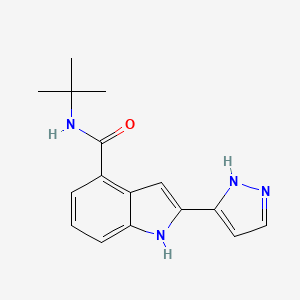
![1-(3,4-Dibromo-7-oxabicyclo[4.1.0]heptan-1-yl)ethan-1-one](/img/structure/B14213972.png)
